
3-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid is a complex organic molecule that appears to be related to indole and propanoic acid derivatives. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and their properties can offer insights into its potential characteristics.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with a brominated aromatic compound. For instance, the synthesis of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline involves the reaction of a brominated phenyl compound with a diketone in DMF . This suggests that the synthesis of the compound may also involve a brominated aromatic precursor and a suitable diketone or similar reagent under controlled conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . This method provides detailed information about the arrangement of atoms within the crystal lattice and can reveal conformational details such as ring puckering or the orientation of substituents. The compound likely has a complex three-dimensional structure influenced by its indole and propanoic acid moieties.
Chemical Reactions Analysis
The reactivity of related compounds can be quite diverse. For example, 3-(trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to yield various products depending on the molar ratio, showcasing the influence of stoichiometry on reaction outcomes . The compound may also exhibit interesting reactivity patterns, particularly in the presence of nucleophiles or bases, given the presence of an acid moiety and a potentially reactive indole system.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be deduced from their structural features. For instance, the presence of a bromine atom can increase molecular weight and influence the compound's density and solubility . The indole moiety in the compound may contribute to its spectroscopic properties, such as UV-visible absorption, which can be shifted by substituents on the benzene ring . Additionally, the propanoic acid group may confer acidity and the potential for intermolecular hydrogen bonding, affecting the compound's solubility and melting point.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
3-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid, while not directly found in the literature, is closely related to chemical compounds involved in detailed structural analysis and synthesis research. Studies involving similar compounds focus on their synthesis and the exploration of their complex structures through spectroscopic techniques and X-ray crystallography. For instance, the synthesis of closely related compounds has demonstrated regiospecific reactions, highlighting the importance of precise structural identification for potential applications in materials science and medicinal chemistry. These studies underscore the significance of understanding the molecular framework and interactions within such compounds, providing a basis for further chemical modifications and applications in various fields (Isuru R. Kumarasinghe et al., 2009).
Synthetic Methodologies and Chemical Properties
Research into compounds with structural similarities to 3-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid often involves the development of novel synthetic routes. These studies not only provide insights into the chemical properties of these compounds but also highlight innovative methodologies for their synthesis. For example, the synthesis of ω-(4-bromophenyl)alkanoic acids showcases the utility of these compounds in organic synthesis, potentially leading to new materials or drugs. Such research is crucial for advancing the field of synthetic organic chemistry and for the discovery of new compounds with unique properties (M. Zaidlewicz & A. Wolan, 2002).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through a variety of mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
3-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-19(2)10-16-14(17(22)11-19)9-15(21(16)8-7-18(23)24)12-3-5-13(20)6-4-12/h3-6,9H,7-8,10-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHSLICCZIOYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2CCC(=O)O)C3=CC=C(C=C3)Br)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-(3-ethoxypropyl)-1-(4-methyl-3-nitrophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2522795.png)
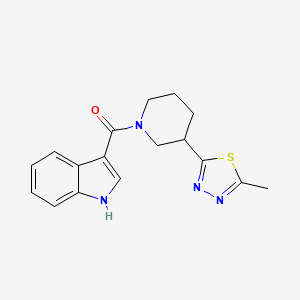
![N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2522797.png)
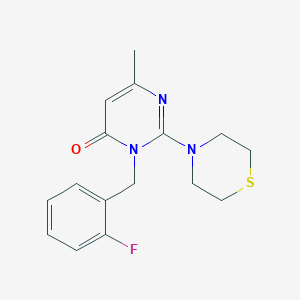
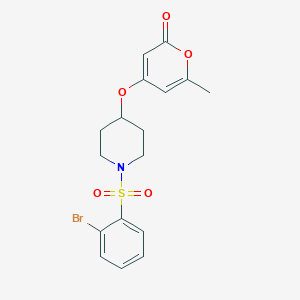
![6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2522801.png)
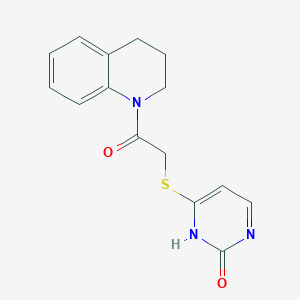
![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522806.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2522808.png)
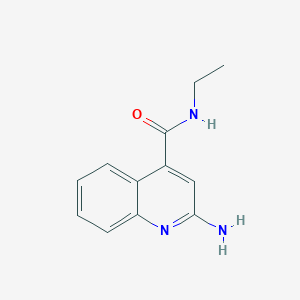
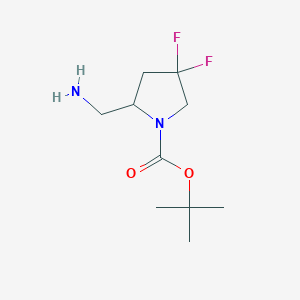
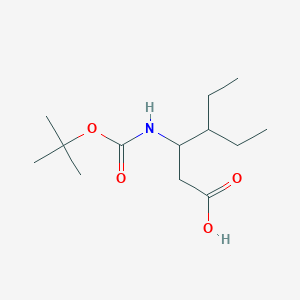
![3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride](/img/structure/B2522815.png)
